molecular formula C8H12N2O2 B1337963 Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate CAS No. 35445-32-0

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

Cat. No.: B1337963
CAS No.: 35445-32-0
M. Wt: 168.19 g/mol
InChI Key: KJDJAZWOHDBZSZ-UHFFFAOYSA-N
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Description

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound with the molecular formula C8H12N2O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate typically involves the cyclization of amido-nitriles or the condensation of aldehydes with 2-aminobenzylalcohols in the presence of catalysts such as iodine, ferric chloride, and toluenesulphonylmethyl isocyanide . Another method involves the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with methylmagnesium bromide, followed by acidification with saturated ammonium chloride solution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different substituted imidazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while substitution reactions can produce various substituted imidazoles.

Scientific Research Applications

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1H-imidazole-5-carboxylate: A similar compound with a single methyl group.

    1,4-Dimethylimidazole: Lacks the ethyl carboxylate group.

    Ethyl 4-methylimidazole-5-carboxylate: Differs in the position of the methyl group.

Uniqueness

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 3,5-dimethylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)9-5-10(7)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDJAZWOHDBZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CN1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506850
Record name Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35445-32-0
Record name Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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